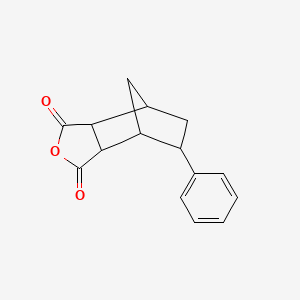

5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione

Description

Properties

IUPAC Name |

8-phenyl-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14-12-9-6-10(8-4-2-1-3-5-8)11(7-9)13(12)15(17)18-14/h1-5,9-13H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZKCYULUXLGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C3C2C(=O)OC3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502312 | |

| Record name | 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73252-09-2 | |

| Record name | 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione, a substituted norbornene derivative with potential applications in medicinal chemistry and materials science. The synthesis is centered around the elegant and powerful Diels-Alder reaction, a cornerstone of modern organic chemistry. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and outline the necessary steps for the purification and characterization of the final product.

Introduction and Significance

This compound, also known as 5-Phenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, belongs to a class of compounds known as norbornene derivatives. The rigid, bicyclic framework of the norbornene scaffold imparts unique stereochemical and conformational properties to molecules, making them valuable building blocks in the synthesis of complex organic structures. The presence of the phenyl group and the anhydride functionality offers multiple points for further chemical modification, opening avenues for the development of novel therapeutic agents and advanced polymer materials. While the direct applications of this specific molecule are a subject of ongoing research, related benzofuran and norbornene structures have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2]

The Heart of the Synthesis: The Diels-Alder Reaction

The synthesis of this compound is achieved through a [4+2] cycloaddition reaction, famously known as the Diels-Alder reaction. This Nobel Prize-winning reaction involves the concerted interaction of a conjugated diene (a molecule with two alternating double bonds) and a dienophile (a molecule with a double or triple bond). In this specific synthesis, the diene is freshly prepared cyclopentadiene, and the dienophile is phenylmaleic anhydride.

Reaction Mechanism and Stereoselectivity

The Diels-Alder reaction proceeds through a cyclic transition state, where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile rearrange to form a new six-membered ring. A key feature of this reaction is its high degree of stereospecificity and stereoselectivity.

The Endo Rule: In the reaction of cyclopentadiene with a substituted dienophile like phenylmaleic anhydride, two diastereomeric products can be formed: the endo and the exo adducts. The "endo rule" states that the kinetically favored product is typically the endo isomer.[3] This preference is attributed to "secondary orbital interactions" in the transition state, where the p-orbitals of the substituent on the dienophile (in this case, the phenyl ring and the carbonyl groups of the anhydride) overlap with the p-orbitals of the developing double bond in the diene.[3] This additional overlap stabilizes the endo transition state, leading to a faster reaction rate.

Kinetic vs. Thermodynamic Control: It is crucial to understand that the endo product is the kinetically favored product, meaning it is formed faster at lower temperatures.[4] The exo product, on the other hand, is often the thermodynamically more stable product due to reduced steric hindrance.[3][4] Therefore, running the reaction at elevated temperatures can lead to a retro-Diels-Alder reaction of the endo product, followed by re-reaction to form the more stable exo isomer. For the purpose of this guide, the synthesis will be conducted under kinetic control to favor the formation of the endo adduct.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Equipment

| Reagent/Equipment | Specifications |

| Dicyclopentadiene | Technical grade |

| Phenylmaleic anhydride | ≥98% purity |

| Ethyl acetate | Anhydrous |

| Hexane | Anhydrous |

| Distillation apparatus | For fractional distillation |

| Round-bottom flask | 50 mL |

| Erlenmeyer flask | 125 mL |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Buchner funnel and filter flask | |

| Melting point apparatus |

Step 1: Preparation of Cyclopentadiene

Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene via a Diels-Alder reaction. Therefore, it must be freshly prepared by a retro-Diels-Alder reaction of the dimer immediately before use.

-

Set up a fractional distillation apparatus with a 50 mL round-bottom flask as the distilling flask and a collection flask cooled in an ice bath.

-

Add approximately 20 mL of dicyclopentadiene to the distilling flask.

-

Gently heat the dicyclopentadiene to its boiling point (around 170 °C).

-

Collect the cyclopentadiene monomer, which has a boiling point of 41-42 °C.[5] The freshly distilled cyclopentadiene should be kept cold and used promptly.

Step 2: The Diels-Alder Reaction

-

In a 125 mL Erlenmeyer flask, dissolve 5.0 g of phenylmaleic anhydride in 30 mL of ethyl acetate. Gentle warming may be required to achieve complete dissolution.

-

To the solution, add 30 mL of hexane. The solution may become slightly cloudy.

-

Cool the mixture in an ice bath.

-

Slowly add 3.0 mL of the freshly prepared, cold cyclopentadiene to the stirred solution of phenylmaleic anhydride.

-

Continue stirring the reaction mixture in the ice bath for 20-30 minutes. A precipitate of the product should form.

-

Allow the flask to warm to room temperature and continue to stir for an additional hour to ensure complete reaction.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

Purification

The crude product can be purified by recrystallization.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold hexane.

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry them thoroughly.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Melting Point: The purified product should have a sharp melting point. The melting point of the endo-adduct is expected to be different from that of the exo-adduct.

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

C=O stretching (anhydride): Two strong bands around 1850 cm⁻¹ and 1780 cm⁻¹.

-

C=C stretching (alkene): A medium band around 1640 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.

-

C-O-C stretching (anhydride): Bands in the range of 1000-1300 cm⁻¹.

-

Aromatic protons: Multiplet in the range of 7.2-7.5 ppm.

-

Olefinic protons: Multiplet around 6.0-6.5 ppm.

-

Bridgehead protons: Multiplet around 3.0-3.5 ppm.

-

Protons adjacent to the anhydride: Multiplet around 3.5-4.0 ppm.

-

Methylene bridge proton: Two doublets in the range of 1.5-2.0 ppm.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The expected molecular ion peak [M]⁺ for C₁₅H₁₄O₃ would be at m/z = 242.27.

| Analytical Technique | Expected Data |

| Melting Point | Sharp, characteristic for the specific isomer |

| IR (cm⁻¹) | ~1850, ~1780 (C=O anhydride), ~1640 (C=C) |

| ¹H NMR (ppm) | 7.2-7.5 (aromatic), 6.0-6.5 (olefinic), 3.0-4.0 (aliphatic), 1.5-2.0 (bridge) |

| ¹³C NMR (ppm) | ~170 (carbonyl), 130-140 (aromatic/olefinic), 40-60 (aliphatic) |

| Mass Spec (m/z) | 242.27 [M]⁺ |

Conclusion

The synthesis of this compound via the Diels-Alder reaction of cyclopentadiene and phenylmaleic anhydride is a robust and illustrative example of a powerful synthetic transformation. By carefully controlling the reaction conditions, particularly the temperature, the kinetically favored endo adduct can be selectively synthesized. The purification and thorough characterization of the product are essential to ensure its suitability for further research and development in the fields of medicinal chemistry and materials science. This guide provides a solid foundation for researchers to successfully synthesize and study this and related norbornene derivatives.

References

-

Chemconnections. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. Retrieved from [Link]

- Stajer, G., Szabo, A. E., Bernath, G., & Sohar, P. (1987). Saturated Heterocycles. Part 234. Regioselective Synthesis of 3-endo-Hydroxymethyl-5-exo-phenylbicyclo[2.2.1]heptan-2-endo-amine and its Transformation into Saturated or Partially Saturated Di-endo-fused Heterocycles. Journal of Heterocyclic Chemistry, 24(5), 1371-1375.

- Tan, A., Kazancioglu, M., Aktas, D., & Gundogdu, O. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Turkish Journal of Chemistry, 38(4), 629-637.

-

Master Organic Chemistry. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Retrieved from [Link]

- MDPI. (2018). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2018(4), M1023.

-

University of California, Irvine. (n.d.). The Diels-Alder Reaction. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). CHEM-333: Lab experiment 11: The Diels-Alder Reaction. Retrieved from [Link]

- Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936.

- Sannikov, O., Hanson, S., Saunders, P., Branch, K. L., & Merbouh, N. (2019). Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I).

- Salimon, J., Abdullah, B. M., & Salih, N. (2011). Synthesis of New Halogen-Containing Norbornene Adducts Based on N.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 548674, 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-3a,7a-dimethyl-, (3aalpha,4alpha,7alpha,7aalpha)-. Retrieved from [Link]

- Liu, Y., et al. (2018). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 23(11), 2875.

-

Zhu, X. Y., Liang, Z. P., Li, J., Gao, J., & Zhang, Z. S. (2013). Synthesis and Structural Characterization of N-(2-Carboxyphenyl)-exo-7-oxa-bicyclo[4][6][6]hept-5-ene-2,3-dicarboximide. Asian Journal of Chemistry, 25(10), 5783-5785.

-

The Royal Society of Chemistry. (n.d.). Supporting Information Experimental. Retrieved from [Link]

- Parekh, N., et al. (2011). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. European Journal of Medicinal Chemistry, 46(5), 1942-1948.

- Degraw, J. I., et al. (1974). Synthesis of benzofuran analogues of lysergic acid. Journal of Heterocyclic Chemistry, 11(3), 363-367.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) [article.sapub.org]

- 4. asianpubs.org [asianpubs.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione chemical properties

An In-Depth Technical Guide to 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione

Introduction and Molecular Overview

This compound is a bicyclic anhydride possessing a norbornene-type framework. This structure arises from the classic [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and phenylmaleic anhydride. Its formal IUPAC name, (3aR,4S,5R,7S,7aS)-5-Phenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione for the endo isomer, precisely defines its intricate stereochemistry.

The molecule integrates several key chemical features: a strained bicyclo[2.2.1]heptene (norbornene) core, a reactive cyclic anhydride functional group, and a phenyl substituent. This combination makes it a compound of significant interest as a versatile monomer for advanced polymer synthesis and as a complex building block for creating novel organic molecules. The inherent ring strain of the norbornene skeleton imparts high reactivity, particularly in polymerization reactions, while the anhydride group provides a convenient handle for post-synthesis functionalization or for building larger molecular architectures.[1]

This guide provides a comprehensive analysis of its synthesis, stereochemical considerations, physicochemical and spectroscopic properties, and its reactivity, highlighting its potential in materials science and drug development.

Synthesis and Stereochemical Control

The primary route to this compound is the Diels-Alder reaction. This powerful synthetic tool allows for the construction of the complex bicyclic system in a single, atom-economical step.[2]

Reaction: Cyclopentadiene (diene) + Phenylmaleic Anhydride (dienophile) → this compound

Cyclopentadiene is typically generated in situ by a retro-Diels-Alder reaction from its stable dimer, dicyclopentadiene, through heating.[3][4] As a cyclic diene, cyclopentadiene is locked in the reactive s-cis conformation, making it particularly reactive in Diels-Alder reactions.[2][4]

Caption: Diels-Alder synthesis pathway.

The Critical Role of Endo vs. Exo Stereoselectivity

A key feature of the Diels-Alder reaction with cyclic dienes is the formation of two possible diastereomeric products: endo and exo.[5][6]

-

Endo Product: The substituent on the dienophile (the phenyl group) is oriented syn (on the same side) to the longest bridge of the bicyclic system.

-

Exo Product: The substituent on the dienophile is oriented anti (on the opposite side) to the longest bridge.

In the reaction between cyclopentadiene and maleic anhydride (and its derivatives), the endo product is the major, kinetically favored product .[2][5] This preference is explained by the "endo rule," which invokes favorable secondary orbital interactions between the π-system of the diene and the electron-withdrawing carbonyl groups of the dienophile in the transition state.[5] These stabilizing interactions lower the activation energy for the endo pathway compared to the exo pathway. While the exo isomer is often more thermodynamically stable due to reduced steric hindrance, its formation is slower.[5] The choice of isomer can significantly impact reactivity in subsequent reactions; for instance, exo-isomers of norbornene derivatives can exhibit faster polymerization rates due to better accessibility of the double bond.[7]

Experimental Protocol: Synthesis of endo-5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione

This protocol is adapted from standard procedures for analogous Diels-Alder reactions.[2][4]

-

Preparation of Cyclopentadiene: In a fume hood, set up a fractional distillation apparatus with a 25 mL round-bottom flask containing ~5 mL of dicyclopentadiene and a boiling chip. Heat the flask gently to initiate the retro-Diels-Alder reaction (cracking). The monomeric cyclopentadiene (b.p. ~41 °C) will distill over.

-

Reaction Setup: In a separate 125 mL Erlenmeyer flask, dissolve a stoichiometric equivalent of phenylmaleic anhydride in a minimal amount of ethyl acetate with gentle warming. Add an equal volume of a non-polar solvent like hexane or ligroin. Cool this solution in an ice bath (0 °C).

-

Cycloaddition: Slowly add the freshly distilled, cold cyclopentadiene dropwise to the ice-cold dienophile solution with constant swirling. An exothermic reaction will occur, and the white, solid adduct will begin to precipitate.

-

Crystallization and Isolation: After the addition is complete, allow the mixture to stand in the ice bath for 15-20 minutes to ensure complete reaction. If the product does not precipitate, scratching the inside of the flask with a glass rod can induce crystallization. For recrystallization, gently heat the mixture to redissolve the solid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold hexane, and allow it to air dry. The purity can be assessed by melting point determination and spectroscopic analysis.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties are crucial for identifying and characterizing the molecule.

Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [8][9][10] |

| Molecular Weight | 242.27 g/mol | [9][10] |

| CAS Number | 73252-09-2 | [8] |

| Appearance | Expected to be a white crystalline solid | General observation for similar adducts |

| Solubility | Soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), ethyl acetate, acetone; sparingly soluble in alkanes. | Inferred from typical organic compounds |

Anticipated Spectroscopic Signatures

-

¹H NMR Spectroscopy:

-

Aromatic Protons (Phenyl): Multiplet signals expected in the δ 7.2-7.5 ppm range.

-

Olefinic Protons (-CH=CH-): Two distinct signals for the norbornene double bond protons, likely around δ 6.0-6.5 ppm.

-

Bridgehead Protons (C4-H, C7-H): Signals expected around δ 3.2-3.8 ppm. The endo configuration causes a characteristic downfield shift for the protons alpha to the carbonyls compared to the exo isomer.[11]

-

Anhydride-Adjacent Protons (C3a-H, C7a-H): Signals likely in the δ 3.0-3.5 ppm range.

-

Methylene Bridge Proton (-CH₂-): Two distinct signals for the non-equivalent protons of the C8 bridge, typically appearing as doublets around δ 1.5-1.8 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons (C=O): Two signals expected in the δ 170-175 ppm range.

-

Aromatic Carbons: Multiple signals between δ 125-140 ppm.

-

Olefinic Carbons (-C=C-): Two signals around δ 130-140 ppm.

-

Aliphatic Carbons: Several signals in the δ 40-55 ppm range corresponding to the saturated carbons of the bicyclic framework.

-

-

Infrared (IR) Spectroscopy:

-

The most prominent feature will be the characteristic absorptions of the cyclic anhydride group. Two strong C=O stretching bands are expected: a symmetric stretch around 1820-1860 cm⁻¹ and an asymmetric stretch around 1750-1790 cm⁻¹.

-

A C-O-C stretching band will also be present around 1200-1300 cm⁻¹.

-

C=C stretch from the norbornene and phenyl groups will appear around 1600-1650 cm⁻¹.

-

Aromatic and vinylic C-H stretches will be observed above 3000 cm⁻¹.

-

Chemical Reactivity and Applications

The unique structure of this compound provides multiple sites for chemical transformation, making it a valuable intermediate.

Caption: Potential reactivity pathways of the title compound.

Reactions of the Anhydride Functional Group

The anhydride moiety is a versatile electrophile, readily undergoing nucleophilic acyl substitution.

-

Hydrolysis: Reaction with water opens the anhydride ring to form the corresponding dicarboxylic acid.

-

Aminolysis/Imidization: Reaction with primary amines yields an intermediate amic acid, which can be cyclized upon heating to form a stable N-substituted imide. This is a common method for incorporating the norbornene unit into polyimides or for labeling biological molecules.

-

Alcoholysis/Esterification: Alcohols react to open the anhydride, forming a monoester derivative that also contains a carboxylic acid.

Reactions of the Norbornene Double Bond

The strained double bond of the norbornene core is highly reactive and serves as a key functional group for polymerization.[1]

-

Ring-Opening Metathesis Polymerization (ROMP): Norbornene derivatives are exceptional monomers for ROMP, a process catalyzed by specific transition metal complexes (e.g., Grubbs' or Schrock catalysts).[13] ROMP of this monomer would produce a polynorbornene with pendant phenyl and dicarboxylic anhydride (or derivative) groups. Such polymers are known for their high glass transition temperatures (Tg) and optical clarity.[1]

-

Thiol-Ene "Click" Chemistry: The strained alkene readily reacts with thiols in the presence of a radical initiator (often photo-initiated) in a highly efficient and selective thiol-ene reaction.[14][15] This provides a powerful method for surface functionalization, crosslinking polymer networks, and creating hydrogels for biomedical applications.[14]

-

Vinyl-Addition Polymerization: This monomer can also undergo vinyl-addition polymerization to create saturated polymer backbones, often used in the production of cyclic olefin copolymers (COCs).

Potential Applications

-

Advanced Polymers: As a monomer in ROMP or addition polymerization, it can be used to synthesize specialty polymers with high thermal stability, tailored refractive indices, and reactive side chains for further functionalization.

-

Thermosets and Composites: The anhydride group can act as a curing or cross-linking agent for epoxy resins and other thermosetting systems, enhancing their thermal and mechanical properties.

-

Biomaterials and Drug Delivery: The norbornene unit can be incorporated into polymers for biomedical applications, while the anhydride group can serve as a reactive linker to attach drugs or targeting ligands.[13]

-

Organic Synthesis: The well-defined, rigid, three-dimensional structure makes it an attractive scaffold for the synthesis of complex organic molecules and pharmaceutical intermediates.

Conclusion

This compound is a structurally rich and chemically versatile molecule. Its synthesis via the stereoselective Diels-Alder reaction provides efficient access to a complex framework. The combination of a reactive, strained norbornene double bond and a functionalizable anhydride group makes it a highly valuable building block. For researchers in polymer science, materials chemistry, and organic synthesis, this compound offers significant opportunities for developing novel materials and molecules with precisely controlled architectures and advanced properties.

References

-

Relating norbornene composition-to-reactivity for thiol–ene photopolymerizations and 3D printing - Chemical Communications (RSC Publishing). Available at: [Link]

-

Norbornene - Wikipedia. Available at: [Link]

-

Relating norbornene composition-to-reactivity for thiol–ene photopolymerizations and 3D printing - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06196A. Available at: [Link]

-

The Diels-Alder Reaction - University of Wisconsin-River Falls. Available at: [Link]

-

Relating norbornene composition-to-reactivity for thiol–ene photopolymerizations and 3D printing - ResearchGate. Available at: [Link]

-

THE DIELS-‐ALDER REACTION - Theochem @ Mercer University. Available at: [Link]

-

The Diels-Alder Cycloaddition Reaction - University of Missouri–St. Louis. Available at: [Link]

-

Norbornene – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Diels-Alder - Endo and Exo adducts - ChemTube3D. Available at: [Link]

-

Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Available at: [Link]

-

13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0218289) - NP-MRD. Available at: [Link]

-

One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Available at: [Link]

-

delta-3-carene, 13466-78-9 - The Good Scents Company. Available at: [Link]

-

Diels-Alder reactions of five-membered heterocycles containing one heteroatom - NIH. Available at: [Link]

-

3-Carene - CAS Common Chemistry. Available at: [Link]

-

4,7-Diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione - PubChem. Available at: [Link]

-

5-Benzyl-7-methylhexahydro-3a,7-methano-1H-furo[3,4-c]azocine-3,10(4H)-dione - NIH. Available at: [Link]

-

3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione - PubChem. Available at: [Link]

-

3-Carene | C10H16 | CID 26049 - PubChem. Available at: [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University. Available at: [Link]

-

4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (CAS 20929-46-8) - Cheméo. Available at: [Link]

-

One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - MDPI. Available at: [Link]

-

The endo and exo isomers of 1-(4-isopropyl-3,5-dioxa-8-azabicyclo[5.1.0]octan-8-yl)pyrrolidine-2,5-dione | Request PDF - ResearchGate. Available at: [Link]

-

Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Available at: [Link]

-

5-Methyl-2-benzofuran-1,3-dione | C9H6O3 | MD Topology | NMR | X-Ray. Available at: [Link]

-

Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing). Available at: [Link]

-

2-benzofuran-1, 3-dione, min 98% (HPLC), 5 grams - CP Lab Safety. Available at: [Link]

Sources

- 1. Norbornene - Wikipedia [en.wikipedia.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. The Diels-Alder Reaction [cs.gordon.edu]

- 4. theochem.mercer.edu [theochem.mercer.edu]

- 5. chemtube3d.com [chemtube3d.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. sinfoobiotech.com [sinfoobiotech.com]

- 9. This compound CAS#: [m.chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Relating norbornene composition-to-reactivity for thiol–ene photopolymerizations and 3D printing - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. This guide provides an in-depth, methodology-focused exploration of the structural elucidation of 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione, a bridged bicyclic compound synthesized via a Diels-Alder reaction. We will navigate the logical progression from synthesis to multi-faceted spectroscopic analysis and final structural confirmation. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a strategic framework for tackling complex structural challenges, emphasizing the causality behind experimental choices and the integration of data from multiple analytical techniques.

Introduction: The Structural Challenge

This compound is a derivative of the well-known norbornane system, characterized by a rigid, bridged bicyclic core. Such structures are of significant interest in medicinal chemistry and materials science due to their constrained conformations, which can impart unique biological activities or physical properties. The primary synthetic route to this scaffold is the [4+2] cycloaddition, or Diels-Alder reaction, between a diene and a dienophile.[1]

The core challenge in elucidating the structure of this molecule lies in confirming its stereochemistry. The reaction between cyclopentadiene and phenylmaleic anhydride can theoretically yield two diastereomeric products: the endo and exo adducts.[2] While the endo product is typically the kinetically favored adduct in Diels-Alder reactions involving cyclic dienes, this assumption requires rigorous experimental validation.[3] This guide will systematically address this challenge, employing a suite of modern analytical techniques to build an unassailable structural proof.

Synthesis via Diels-Alder Cycloaddition

The logical synthetic pathway to the target molecule is the Diels-Alder reaction between freshly cracked cyclopentadiene (the diene) and phenylmaleic anhydride (the dienophile).[4] Cyclopentadiene is generated in situ by a retro-Diels-Alder reaction from its stable dimer, dicyclopentadiene.

Experimental Protocol: Synthesis

-

Preparation of Cyclopentadiene: In a fume hood, assemble a fractional distillation apparatus with a 50 mL round-bottom flask. Add 20 mL of dicyclopentadiene and a boiling chip to the flask. Heat the flask gently in a heating mantle to approximately 170-190°C.[5] The dicyclopentadiene will undergo a retro-Diels-Alder reaction to yield volatile cyclopentadiene monomer (b.p. 40-42°C).

-

Reaction Setup: While the distillation is proceeding, dissolve 1.0 equivalent of phenylmaleic anhydride in a minimal amount of ethyl acetate in a separate flask cooled in an ice bath.

-

Cycloaddition: Collect the freshly distilled cyclopentadiene directly into the cooled solution of the dienophile with gentle stirring. A white precipitate should begin to form, as the reaction is often rapid at room temperature.[3]

-

Isolation and Purification: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour to ensure completion. Collect the crystalline product by vacuum filtration. The product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane, to yield the purified adduct.

A Multi-Technique Spectroscopic Approach

With the compound synthesized, the elucidation process begins. We will use a combination of spectroscopic methods, each providing a unique piece of the structural puzzle. The workflow is designed to be self-validating, where data from one technique corroborates findings from another.

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close in proximity (< 5 Å), regardless of their bonding connectivity. This makes it the ideal tool to differentiate between the endo and exo isomers.

-

Causality and Prediction:

-

In the endo adduct , the phenyl group is situated beneath the bicyclic ring system. We would therefore expect to see a clear NOE correlation between the proton on the phenyl-substituted carbon (H-5) and the nearby bridgehead protons (H-4, H-7a) and potentially the olefinic protons of the norbornene moiety before reduction (if applicable to the precursor).

-

In the exo adduct , the phenyl group is oriented away from the ring system. In this case, no such NOE correlations between the phenyl-substituted proton and the bridgehead/olefinic protons would be observed. Instead, H-5 would show correlations to its immediate neighbors on the five-membered ring.

-

The presence or absence of these key NOE cross-peaks provides a definitive and non-negotiable assignment of the relative stereochemistry.

| Technique | Information Gained | Causality / Rationale |

| IR | Presence of cyclic anhydride functional group. | Asymmetric and symmetric C=O stretching modes are characteristic of anhydrides. [6][7] |

| MS | Molecular formula and confirmation of bicyclic core. | Retro-Diels-Alder fragmentation is a signature pathway for these adducts. [8] |

| ¹H NMR | Number of unique protons and their local environment. | Magnetic shielding is highly sensitive to the rigid, anisotropic structure. |

| ¹³C NMR | Number of unique carbons and their type (C, CH, CH₂, CH₃). | Provides the carbon count and initial functional group information (e.g., C=O, C-phenyl). |

| COSY | ¹H-¹H coupling networks. | Identifies protons on adjacent carbons (through-bond J-coupling). [9] |

| HSQC | Direct ¹H-¹³C one-bond correlations. | Assigns carbon signals for all protonated carbons. [10] |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Pieces together the complete carbon skeleton and locates substituents. [11] |

| NOESY | Through-space ¹H-¹H proximity. | Differentiates endo vs. exo stereoisomers based on spatial closeness of key protons. [2] |

X-ray Crystallography: The Gold Standard

While the combination of spectroscopic techniques provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [12][13]

-

Causality: X-ray crystallography works by diffracting X-rays off the ordered electron clouds of a single crystal. [13]The resulting diffraction pattern can be mathematically deconvoluted to generate a three-dimensional electron density map, revealing the precise spatial coordinates of every atom in the molecule. This directly visualizes the connectivity, bond lengths, bond angles, and, most importantly, the relative stereochemistry, leaving no room for interpretation. [14][15]

Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are paramount. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane).

-

Data Collection: A suitable crystal is mounted on a diffractometer. It is then rotated in a monochromatic X-ray beam, and the diffraction data (intensities and positions of reflections) are collected. [12]3. Structure Solution and Refinement: The diffraction data are used to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.

Conclusion

The structural elucidation of this compound is a prime example of a systematic, multi-faceted analytical approach. It begins with a logical synthesis and proceeds through a cascade of spectroscopic analyses. IR and MS provide initial, broad-stroke confirmations of functional groups and molecular formula. The heavy lifting is performed by a suite of 1D and 2D NMR experiments, which together map the molecule's complete bonding network. The pivotal NOESY experiment resolves the critical question of stereochemistry. Finally, where possible, X-ray crystallography serves as the ultimate arbiter, providing an incontrovertible three-dimensional structure. This integrated workflow represents a robust and reliable strategy for any scientist faced with the challenge of characterizing complex organic molecules.

References

-

2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Retrieved from [Link]

-

IR Peaks for Cyclic Anhydride Hydrolysis. Scribd. Retrieved from [Link]

-

How can IR spectroscopy be used to identify anhydrides? (2024). Koyon. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

The Diels-Alder Reaction. University of Missouri–St. Louis. Retrieved from [Link]

-

The Diels-Alder Cycloaddition Reaction. University of Colorado Boulder. Retrieved from [Link]

-

Infrared Spectrometry. Michigan State University. Retrieved from [Link]

-

Nikolaou, V., & Gerothanassis, I. P. (2024). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]

-

Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts. (2021). ACS Publications. Retrieved from [Link]

-

Diels-Alder - Endo and Exo adducts. ChemTube3D. Retrieved from [Link]

-

Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL. Retrieved from [Link]

-

Retro Diel's-Alder fragmentation (RDA). (2021). YouTube. Retrieved from [Link]

-

Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. (2020). National Institutes of Health. Retrieved from [Link]

-

Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction. (2024). Zibo Anquan Chemical Co., Ltd. Retrieved from [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). anuchem. Retrieved from [Link]

-

Mandelbaum, A. (1983). Retro‐Diels‐Alder reaction in mass spectrometry. Mass Spectrometry Reviews. Retrieved from [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). ACS Publications. Retrieved from [Link]

-

Simple Conformational Analysis of Cyclic and Bicyclic Compounds. University of Wisconsin-Madison. Retrieved from [Link]

-

Introduction to Diels Alder Reactions. Chad's Prep. Retrieved from [Link]

-

Conformation of six-membered ring constituting a bridged compound. (2016). Chemistry Stack Exchange. Retrieved from [Link]

-

Flexible Access to Conformationally-Locked Bicyclic Morpholines. (2014). PubMed. Retrieved from [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction. (2024). Semantic Scholar. Retrieved from [Link]

-

4,7-Diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione. PubChem. Retrieved from [Link]

-

5-Methoxy-2-benzofuran-1(3H)-one. (2015). National Institutes of Health. Retrieved from [Link]

-

1H NMR spectrum of 4,7-dimethylhexahydro-4,7-epoxyisobenzofuran-1,3-dione. ResearchGate. Retrieved from [Link]

-

Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces... (2022). European Journal of Chemistry. Retrieved from [Link]

-

One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (2021). De Gruyter. Retrieved from [Link]

-

Conformations of Polycyclic Molecules. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

X-ray crystallography. Wikipedia. Retrieved from [Link]

-

1H and 13C NMR Spectra. The Royal Society of Chemistry. Retrieved from [Link]

-

3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione. PubChem. Retrieved from [Link]

-

hexahydro-4,7-methano-iso-benzofuran-1(3H)-one. PubChem. Retrieved from [Link]

-

4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-3a,7a-dimethyl-, (3aalpha,4alpha,7alpha,7aalpha)-. PubChem. Retrieved from [Link]

-

X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (2019). ResearchGate. Retrieved from [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Retrieved from [Link]

-

X-ray Crystallography. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Comparison of 1H NMR spectra in the dihydrobenzofuran... ResearchGate. Retrieved from [Link]

-

Diels–Alder reaction. Wikipedia. Retrieved from [Link]

Sources

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction - Knowledge - Anquan Chemical [zbaqchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. koyonchem.com [koyonchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative | European Journal of Chemistry [eurjchem.com]

An In-Depth Technical Guide to 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione

CAS Number: 73252-09-2

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction

5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione is a substituted norbornane derivative characterized by a phenyl group attached to its bicyclic framework. This compound, and others in its class, are of significant interest in materials science and medicinal chemistry due to the rigid, strained nature of the norbornane scaffold, which can impart unique properties to polymers and serve as a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, potential applications, and detailed experimental protocols.

Chemical Properties and Structure

| Property | Value |

| CAS Number | 73252-09-2 |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | 5-Phenyl-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,3-benzofurandione |

| Alternate Name | 5-Phenyl-cis-5-norbornene-endo-2,3-dicarboxylic anhydride |

The structure of this compound is based on a bicyclo[2.2.1]heptane (norbornane) skeleton. The presence of the anhydride group and the phenyl substituent are key to its reactivity and potential applications.

Caption: 2D structure of this compound.

Synthesis Pathway: The Diels-Alder Reaction

The core synthesis of the norbornane anhydride framework is achieved through a [4+2] cycloaddition, specifically the Diels-Alder reaction. For the title compound, this involves the reaction of a phenyl-substituted cyclopentadiene with maleic anhydride.

Caption: Overall synthesis scheme via Diels-Alder reaction.

Stereoselectivity: The Endo Rule

The Diels-Alder reaction between cyclopentadiene derivatives and maleic anhydride is highly stereoselective. The kinetically favored product is the endo isomer, where the substituent on the dienophile (the anhydride ring) is oriented on the same side as the longest bridge of the diene. This preference is attributed to secondary orbital interactions between the p-orbitals of the diene and the carbonyl groups of the dienophile in the transition state. The exo isomer is thermodynamically more stable but forms more slowly.

Caption: Energy profile of endo vs. exo product formation.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of norbornene-dicarboxylic anhydrides.

Part 1: Synthesis of Phenylcyclopentadiene (Diene)

Phenylcyclopentadiene is not commercially available and must be synthesized. A common method involves the reaction of cyclopentadienyl sodium with bromobenzene.

Materials:

-

Dicyclopentadiene

-

Sodium metal

-

Tetrahydrofuran (THF), anhydrous

-

Bromobenzene

-

Mineral oil

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Add dicyclopentadiene to the distilling flask and heat to ~170 °C to induce a retro-Diels-Alder reaction, yielding cyclopentadiene monomer (b.p. 40-42 °C). Collect the freshly distilled cyclopentadiene and keep it cold.

-

Preparation of Cyclopentadienyl Sodium: In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add sodium metal dispersed in mineral oil. Add anhydrous THF and freshly distilled cyclopentadiene dropwise at room temperature. The reaction is exothermic and will produce hydrogen gas. Stir until the sodium is consumed.

-

Reaction with Bromobenzene: To the solution of cyclopentadienyl sodium, add bromobenzene dropwise. The reaction mixture is then typically heated to reflux for several hours.

-

Work-up and Purification: After cooling, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Part 2: Diels-Alder Reaction

Materials:

-

Phenylcyclopentadiene (from Part 1)

-

Maleic anhydride

-

Ethyl acetate

-

Hexane

Procedure:

-

In an Erlenmeyer flask, dissolve maleic anhydride in a minimal amount of warm ethyl acetate.

-

Add hexane to the solution until it becomes slightly cloudy.

-

Cool the mixture in an ice bath.

-

Add a stoichiometric amount of phenylcyclopentadiene to the cooled maleic anhydride solution.

-

Stir the mixture. The reaction is often exothermic, and the product will begin to precipitate as a white solid.

-

Allow the reaction to proceed for 30-60 minutes at room temperature, followed by further cooling in an ice bath to maximize crystallization.

-

Collect the solid product by vacuum filtration, wash with cold hexane, and air dry.

-

The product can be further purified by recrystallization from a suitable solvent mixture (e.g., ethyl acetate/hexane).

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure. Key predicted signals include:

-

Aromatic Protons: A multiplet in the range of 7.2-7.5 ppm corresponding to the phenyl group.

-

Olefinic Protons: Signals for the double bond protons of the norbornene moiety, likely in the 6.0-6.5 ppm region.

-

Bridgehead Protons: Resonances for the protons at the junction of the two rings.

-

Anhydride-Adjacent Protons: Protons on the carbons attached to the anhydride ring.

-

Methylene Bridge Proton: A characteristic signal for the single proton on the C7 bridge.

FTIR Spectroscopy

The infrared spectrum will be dominated by the characteristic absorptions of the functional groups:

-

Anhydride C=O Stretch: Two strong absorption bands are expected for the symmetric and asymmetric stretching of the carbonyl groups in the anhydride ring, typically around 1850 cm⁻¹ and 1780 cm⁻¹.

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: Strong absorptions in the 1300-1000 cm⁻¹ region.

Potential Applications

The unique structure of this compound makes it a valuable monomer and intermediate in several fields.

Polymer and Materials Science

Norbornene derivatives are widely used in the synthesis of polymers with high thermal stability, good mechanical properties, and low dielectric constants. The anhydride functionality can be opened to form dicarboxylic acids or esters, allowing for further polymerization or cross-linking. The phenyl group can enhance the thermal properties and solubility of the resulting polymers. Potential applications include:

-

High-Performance Resins: As a monomer or curing agent for epoxy and polyester resins.

-

Advanced Composites: In the matrix material for fiber-reinforced composites.

-

Photoresists: In the electronics industry for photolithography.

Medicinal Chemistry and Drug Development

The rigid norbornene scaffold is an attractive template for the design of biologically active molecules. It can hold pharmacophoric groups in a well-defined spatial orientation, which is crucial for receptor binding. Phenyl-substituted norbornane structures have been investigated for a range of therapeutic areas.[1] Potential applications include:

-

Anticancer Agents: The norbornene framework has been incorporated into compounds with demonstrated antitumor activity.[1]

-

Drug Delivery: As a component of polymer-based drug delivery systems.

Safety and Handling

Based on the Safety Data Sheet for the title compound, the following precautions should be observed:

-

Hazards: Irritant. May be harmful if ingested or inhaled. Material is irritating to mucous membranes and the upper respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood.

-

Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential, primarily driven by its rigid bicyclic structure and reactive anhydride group. Its synthesis via the Diels-Alder reaction is a classic example of pericyclic chemistry, offering high stereocontrol. While specific applications are still emerging, its utility as a monomer for advanced polymers and as a scaffold in medicinal chemistry is well-supported by research on analogous structures. Further investigation into its polymerization behavior and biological activity is warranted to fully exploit the potential of this versatile molecule.

References

- Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie. 1928, 460 (1), 98–122.

- Kagan, H. B.; Riant, O. Catalytic asymmetric Diels-Alder reactions. Chemical Reviews. 1992, 92 (5), 1007–1019.

- Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition. 2002, 41 (10), 1668–1698.

-

Crysdot LLC. 5-Phenylhexahydro-4,7-methanoisobenzofuran-1,3-dione. [Link]

- García, J. I.; Mayoral, J. A.; Pires, E. Recent advances in the asymmetric Diels-Alder reaction. Chemical Society Reviews. 2014, 43 (3), 847–858.

- Al-Hourani, B. J.

Sources

An In-depth Technical Guide to 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate architecture of cyclic organic compounds has perpetually intrigued chemists, offering a vast landscape for the exploration of novel molecular functionalities. Among these, the norbornene scaffold, a bridged bicyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry and materials science.[1][2] This guide delves into the technical intricacies of a specific norbornene derivative, 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione, a molecule poised at the intersection of elegant synthesis and potential biological significance. With a molecular weight of 242.27 g/mol and a molecular formula of C₁₅H₁₄O₃ , this compound embodies the synthetic versatility of the Diels-Alder reaction and the latent therapeutic potential of phenyl-substituted bicyclic systems. This document aims to provide a comprehensive resource for researchers, covering its synthesis, fundamental properties, and prospective applications, thereby fostering further investigation into this promising chemical entity.

Core Molecular Attributes

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. The key attributes of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 242.27 g/mol | , |

| Molecular Formula | C₁₅H₁₄O₃ | , |

| Common Synonyms | 5-Phenyl-cis-norbornene-5,6-endo-dicarboxylic anhydride | N/A |

| CAS Number | 73252-09-2 |

Synthesis and Mechanistic Insights

The synthesis of this compound is a classic illustration of the [4+2] cycloaddition, or Diels-Alder reaction. This powerful transformation allows for the concerted formation of two new carbon-carbon bonds and a six-membered ring.

The Diels-Alder Approach

The core of the target molecule is a hexahydro-4,7-methano-2-benzofuran-1,3-dione moiety, which is the endo-adduct of cyclopentadiene and maleic anhydride.[3][4][5] The presence of a phenyl group at the 5-position strongly suggests the use of a substituted diene, specifically phenylcyclopentadiene, in the reaction with maleic anhydride.

Reaction Pathway:

Caption: Diels-Alder synthesis of the target compound.

The stereochemistry of the Diels-Alder reaction is a critical aspect, with the endo product being kinetically favored due to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile.[4]

Experimental Protocol: A Proposed Synthesis

Materials:

-

Phenylcyclopentadiene

-

Maleic Anhydride

-

Ethyl Acetate

-

Hexane

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser

Procedure:

-

Dissolution of Dienophile: In a clean, dry round-bottom flask, dissolve maleic anhydride in a minimal amount of ethyl acetate with gentle warming and stirring.

-

Solvent Addition: To the solution, add an equal volume of hexane. This mixed solvent system is crucial for the crystallization of the product.

-

Cooling: Cool the flask in an ice bath to lower the temperature of the dienophile solution.

-

Addition of Diene: Slowly add a stoichiometric amount of freshly prepared phenylcyclopentadiene to the cooled maleic anhydride solution while stirring continuously.

-

Reaction: Allow the reaction to proceed at room temperature. The reaction is typically exothermic. The formation of a white precipitate indicates the formation of the product.

-

Crystallization: After the initial reaction subsides, allow the flask to stand at room temperature to facilitate complete crystallization. Further cooling in an ice bath can enhance the yield.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold hexane to remove any unreacted starting materials.

-

Drying: Dry the product thoroughly to obtain the final this compound.

Spectroscopic Characterization (Anticipated)

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. Based on the known spectra of the parent norbornene anhydride and related phenyl-substituted compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic framework. Key signals would include those for the vinyl protons of the norbornene moiety, the bridgehead protons, and the protons of the phenyl group. The coupling patterns would provide valuable information about the stereochemistry of the molecule. For the parent cis-Norbornene-5,6-endo-dicarboxylic anhydride, characteristic peaks are observed for the alkene protons around 6.30 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the anhydride, the sp² carbons of the double bond and the phenyl group, and the sp³ carbons of the bicyclic scaffold.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong characteristic absorption bands for the C=O stretching of the anhydride group, typically appearing as two distinct peaks in the region of 1750-1850 cm⁻¹. The C=C stretching of the alkene and the aromatic ring will also be observable.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of 242.27 g/mol , along with characteristic fragmentation patterns.

Potential Applications in Drug Discovery and Development

While specific biological studies on this compound are limited, the broader class of norbornene derivatives has shown significant promise in medicinal chemistry, particularly in the development of anticancer agents.[1]

Anticancer Potential

The rigid norbornene scaffold can serve as a unique template for the design of molecules that can interact with biological targets with high specificity. Research has shown that norbornene-based compounds, including bicyclic imides, exhibit significant anticancer activity.[1] The introduction of a phenyl group can enhance the lipophilicity and potentially the binding affinity of the molecule to target proteins. The cytotoxic activity of norbornene derivatives has been attributed to their ability to induce apoptosis.[1]

Enzyme Inhibition

The dicarboximide functionality present in the hydrolyzed form of the title compound is a common pharmacophore in various enzyme inhibitors. For instance, related norbornene derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in several diseases, including cancer.[1]

Logical Relationship of Norbornene Derivatives in Drug Development:

Caption: Potential therapeutic pathways for norbornene derivatives.

Future Directions and Conclusion

This compound represents a fascinating molecule with a straightforward synthesis and a scaffold that is ripe for exploration in drug discovery. Future research should focus on the definitive synthesis and full spectroscopic characterization of this compound. Subsequently, a thorough investigation of its biological activities, including its cytotoxic effects on various cancer cell lines and its potential as an enzyme inhibitor, is warranted. The insights gained from such studies could pave the way for the development of novel therapeutic agents based on this versatile norbornene derivative.

References

- G., A., et al. (2021). BIOLOGICALLY ACTIVE DERIVATIVES OF NORBORNENE SERIES. Processes of Petrochemistry and Oil Refining, 22(3), 375-391.

-

Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. (n.d.). Retrieved from [Link]

-

ChemTube3D. (n.d.). Diels-Alder - Endo and Exo adducts. Retrieved from [Link]

- Gasanov, A. G., et al. (2021). BIOLOGICALLY ACTIVE DERIVATIVES OF NORBORNENE SERIES. Processes of Petrochemistry and Oil Refining, 22(3), 375-391.

-

Zibo Anquan Chemical Co., Ltd. (2024, April 6). Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction. Retrieved from [Link]

-

ORGANIC CHEMISTRY SELECT. (2014, August 24). ENDO EXO STORY…….cis-norborene-5,6-endo-dicarboxylic anhydride. Retrieved from [Link]

Sources

- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ppor.az [ppor.az]

- 3. unwisdom.org [unwisdom.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction - Knowledge - Anquan Chemical [zbaqchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Characterization of 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione (CAS No. 73252-09-2).[1] While direct experimental spectra for this specific compound are not widely published, its well-defined structure as the endo-Diels-Alder adduct of cyclopentadiene and 3-phenylmaleic anhydride allows for a robust theoretical elucidation of its spectroscopic characteristics. This document serves as a comprehensive resource for researchers, offering insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles outlined herein provide a framework for the characterization of this and structurally related compounds, crucial for quality control, structural confirmation, and further research in medicinal chemistry and materials science.

Introduction: Unveiling the Molecular Architecture

This compound, with the molecular formula C₁₅H₁₄O₃ and a molecular weight of approximately 242.27 g/mol , is a tricyclic dicarboxylic anhydride.[2][3] Its synthesis is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction between cyclopentadiene (the diene) and 3-phenylmaleic anhydride (the dienophile).

The Diels-Alder reaction is renowned for its high degree of stereospecificity. The reaction between cyclopentadiene and a substituted maleic anhydride strongly favors the formation of the endo isomer due to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituent on the dienophile.[4][5][6] This stereochemical preference is a critical factor in predicting the compound's spectroscopic signature, particularly its ¹H NMR spectrum.

Diagram 1: Synthesis via Diels-Alder Reaction

Caption: Synthetic route to the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the 3D Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed stereochemistry of this compound. The predicted ¹H and ¹³C NMR spectra are discussed below, with an emphasis on the chemical shifts and coupling constants that are diagnostic of the endo configuration.

¹H NMR Spectroscopy: The Signature of the endo Adduct

The proton NMR spectrum is expected to be complex due to the rigid, asymmetric nature of the molecule. The key diagnostic signals will arise from the protons of the bicyclo[2.2.1]heptene skeleton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Interactions (J, Hz) | Rationale |

| Phenyl-H | 7.2 - 7.5 | Multiplet | Aromatic protons of the phenyl group. | |

| H-4, H-7 | ~3.5 - 3.8 | Multiplet | J(4,5), J(7,6) | Bridgehead protons, deshielded by the adjacent oxygen and phenyl group. |

| H-5, H-6 | ~1.5 - 1.8 | Multiplet | J(5,4), J(6,7), J(5,6) | Protons on the saturated bridge. |

| H-8 (syn) | ~1.6 | Doublet of doublets | J(8-syn, 8-anti), J(8-syn, 4/7) | Methylene bridge proton syn to the double bond, shielded. |

| H-8 (anti) | ~1.4 | Doublet of doublets | J(8-anti, 8-syn), J(8-anti, 4/7) | Methylene bridge proton anti to the double bond, more shielded. |

| H-3a, H-7a | ~3.2 - 3.5 | Multiplet | Protons adjacent to the anhydride carbonyls. |

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex spin systems present in this molecule. Deuterated chloroform (CDCl₃) is a suitable solvent.

Diagram 2: Key ¹H-¹H COSY Correlations

Caption: Expected COSY correlations for the bicyclic core.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Anhydride) | 170 - 175 | Carbonyl carbons are highly deshielded. |

| Phenyl C (quaternary) | 135 - 140 | Point of attachment to the bicyclic system. |

| Phenyl CH | 125 - 130 | Aromatic carbons. |

| C-4, C-7 | 48 - 52 | Bridgehead carbons. |

| C-5, C-6 | 28 - 35 | Saturated bridge carbons. |

| C-8 | ~45 | Methylene bridge carbon. |

| C-3a, C-7a | 50 - 55 | Carbons adjacent to the carbonyls. |

| C-phenyl-substituted | ~140 | The carbon of the bicyclic system attached to the phenyl group. |

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D techniques like HSQC and HMBC, will allow for the unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity and stereochemistry.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |

| 3100 - 3000 | Medium | C-H stretch (aromatic) | Phenyl group C-H bonds. |

| 2980 - 2850 | Strong | C-H stretch (aliphatic) | C-H bonds of the hexahydro-methano bridge. |

| 1860 & 1780 | Strong | C=O stretch (anhydride) | The two carbonyl groups of the anhydride give rise to two distinct, strong absorption bands due to symmetric and asymmetric stretching. This is a hallmark of cyclic anhydrides. |

| 1600, 1495 | Medium-Weak | C=C stretch (aromatic) | Benzene ring skeletal vibrations. |

| 1250 - 1200 | Strong | C-O-C stretch (anhydride) | Stretching of the ether linkage within the anhydride ring. |

| 760, 700 | Strong | C-H bend (aromatic) | Out-of-plane bending for a monosubstituted benzene ring. |

Expertise & Experience: The presence of two strong carbonyl peaks in the 1750-1870 cm⁻¹ region is a definitive indicator of a cyclic anhydride functionality. The exact positions can be influenced by ring strain.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can further confirm its structure.

Expected Observations:

-

Molecular Ion (M⁺): A peak at m/z = 242, corresponding to the molecular weight of C₁₅H₁₄O₃.

-

Key Fragmentation Pathways:

-

Retro-Diels-Alder Reaction: A characteristic fragmentation for Diels-Alder adducts is the retro-[4+2] cycloaddition upon ionization. This would lead to the formation of cyclopentadiene (m/z = 66) and 3-phenylmaleic anhydride (m/z = 176) radical cations. The observation of these fragments would be strong evidence for the proposed structure.

-

Loss of CO and CO₂: Fragmentation of the anhydride moiety can lead to the loss of carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da).

-

Diagram 3: Predicted Mass Spectrometry Fragmentation

Caption: Key fragmentation pathways in mass spectrometry.

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

-

Acquire 2D spectra (COSY, HSQC, HMBC) using standard pulse programs provided by the spectrometer manufacturer.

-

-

Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ in the ¹³C spectrum.

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The spectroscopic characterization of this compound can be confidently approached through a combination of theoretical prediction and established analytical techniques. The endo stereochemistry, a direct consequence of the Diels-Alder synthesis, is the defining feature that governs the NMR spectral data. The characteristic signals of the anhydride and phenyl functional groups are readily identifiable by IR spectroscopy, while mass spectrometry can confirm the molecular weight and provide structural information through predictable fragmentation patterns. This guide provides a solid foundation for researchers to interpret the spectroscopic data of this molecule and its analogs, ensuring structural integrity and facilitating its application in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2023). 8.6: Characteristics of the Diels-Alder Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 14.5: Characteristics of the Diels-Alder Reaction. Retrieved from [Link]

-

Molina-Espíritu, M., et al. (2014). Insight into the informational-structure behavior of the Diels-Alder reaction of cyclopentadiene and maleic anhydride. Journal of Molecular Modeling, 20(8), 2361. Retrieved from [Link]

-

Theochem @ Mercer University. (n.d.). The Diels-Alder Reaction. Retrieved from [Link]

Sources

- 1. This compound,(CAS# 73252-09-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. This compound CAS#: [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Insight into the informational-structure behavior of the Diels-Alder reaction of cyclopentadiene and maleic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione: A Technical Guide for Drug Discovery

Introduction: The Promise of a Novel Scaffold

The benzofuran nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide delves into the untapped potential of a unique member of this family: 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione. Its rigid, bicyclic methano-bridge structure, combined with a phenyl substituent, presents a compelling scaffold for the design of novel therapeutic agents. While specific biological data for this compound is not yet prevalent in public literature, its structural motifs suggest a high probability of significant bioactivity.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It outlines a logical, data-driven approach to systematically explore the therapeutic applications of this promising molecule. We will progress from foundational synthesis and characterization to a comprehensive evaluation of its potential in oncology and inflammatory diseases, areas where benzofuran derivatives have shown considerable promise.[2][6][7]

Section 1: Foundational Chemistry and Characterization

A thorough understanding of the molecule's synthesis and physicochemical properties is the bedrock of any drug discovery program.

Proposed Retrosynthetic Pathway and Synthesis Protocol

The synthesis of this compound can be envisioned through a Diels-Alder reaction, a powerful tool for constructing cyclic systems.

Sources

- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. ijsdr.org [ijsdr.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. easpublisher.com [easpublisher.com]

- 7. scienceopen.com [scienceopen.com]

The Benzofuran Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Benzofuran Moiety

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] First synthesized in 1870, this privileged scaffold is found in a multitude of natural products and has been extensively utilized in the development of synthetic therapeutic agents.[2][3] The unique physicochemical and versatile properties of the benzofuran nucleus have captivated the attention of chemists and pharmacologists, leading to the discovery of derivatives with a broad spectrum of biological activities.[4][5][6] These compounds have shown promise in treating a wide array of human ailments, including cancer, microbial infections, inflammation, and viral diseases.[3][6][7] This technical guide provides a comprehensive exploration of benzofuran derivatives, from their synthesis and structure-activity relationships to their therapeutic applications and the underlying mechanisms of action.

The Architectural Blueprint: Synthetic Strategies for Assembling the Benzofuran Core

The therapeutic potential of benzofuran derivatives is intrinsically linked to the ability to synthesize and modify the core scaffold with precision. Over the years, a diverse arsenal of synthetic methodologies has been developed, enabling the introduction of a wide array of substituents to fine-tune the pharmacological profiles of these compounds.[2]

Key Synthetic Protocols

Modern synthetic approaches often prioritize efficiency, selectivity, and adherence to the principles of green chemistry.[8] Transition-metal-catalyzed cross-coupling reactions, intramolecular cyclizations, and multicomponent reactions are among the most powerful strategies employed.[8]

A particularly robust and widely utilized method is the Palladium-Copper Catalyzed Sonogashira Coupling followed by Cyclization . This one-pot synthesis provides an efficient route to 2-substituted benzofurans.[2][9][10]

Experimental Protocol: Palladium-Copper Catalyzed Synthesis of 2-Substituted Benzofurans [2][3][9][10]

-

Step 1: Reaction Setup. In a reaction vessel, dissolve the ortho-iodophenol (1.0 equivalent) in a suitable solvent, such as triethylamine or a mixture of toluene and water.

-

Step 2: Addition of Reagents. To the solution, add the terminal alkyne (1.2 equivalents).

-